molecular formula C27H29ClN2O4 B14050092 Ozagrel impurity 9

Ozagrel impurity 9

Cat. No.: B14050092
M. Wt: 481.0 g/mol
InChI Key: FTCMRQVKKKJNSW-ACJWTMPUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ozagrel impurity 9 is a chemical compound associated with the synthesis and analysis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used for its antiplatelet aggregation and vasodilatory effects, making it valuable in the treatment of thrombotic diseases. This compound is often studied to ensure the purity and efficacy of ozagrel in pharmaceutical applications .

Preparation Methods

The preparation of ozagrel impurity 9 involves several steps. One method includes adding 4-bromomethyl methyl cinnamic acid methyl ester and sodium methoxide into methanol. The mixture is stirred at room temperature for 2-16 hours to ensure a complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.

Chemical Reactions Analysis

Ozagrel impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide and methanol. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with sodium methoxide in methanol leads to the formation of this compound .

Scientific Research Applications

Ozagrel impurity 9 is primarily used in scientific research to study the purity and efficacy of ozagrel. It is crucial in the analysis of ozagrel bulk drugs and preparations, ensuring that the final pharmaceutical products meet the required standards. Additionally, this compound is used in the development of new therapeutic agents, particularly in the treatment of thrombotic diseases .

Mechanism of Action

The mechanism of action of ozagrel impurity 9 is closely related to that of ozagrel. Ozagrel inhibits thromboxane A2 synthase, preventing the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This inhibition leads to reduced platelet aggregation and vasodilation, making it effective in treating thrombotic conditions .

Comparison with Similar Compounds

Ozagrel impurity 9 can be compared with other impurities and related compounds such as ozagrel impurity 8, ozagrel impurity A, and ozagrel impurity D. These compounds share similar chemical structures and are used in the analysis and synthesis of ozagrel. this compound is unique in its specific formation and the conditions required for its synthesis .

Conclusion

This compound plays a vital role in the pharmaceutical analysis and synthesis of ozagrel. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in ensuring the purity and efficacy of ozagrel. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and applications.

Properties

Molecular Formula

C27H29ClN2O4

Molecular Weight

481.0 g/mol

IUPAC Name

ethyl (E)-3-[4-[[3-[[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate;chloride

InChI

InChI=1S/C27H29N2O4.ClH/c1-3-32-26(30)15-13-22-5-9-24(10-6-22)19-28-17-18-29(21-28)20-25-11-7-23(8-12-25)14-16-27(31)33-4-2;/h5-18,21H,3-4,19-20H2,1-2H3;1H/q+1;/p-1/b15-13+,16-14+;

InChI Key

FTCMRQVKKKJNSW-ACJWTMPUSA-M

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)OCC.[Cl-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)OCC.[Cl-]

Origin of Product

United States

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